BenchChemオンラインストアへようこそ!

4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide

Hedgehog signaling C3H/10T1/2 osteogenesis assay

This compound is a differentiated S-substituted 2-mercaptobenzoimidazole with demonstrated Hedgehog pathway inhibition in the low micromolar range. Unlike generic S-alkyl analogs, its N-(3-hydroxypropyl)benzamide side chain introduces critical hydrogen-bonding capacity and conformational flexibility, making empirical validation mandatory for target engagement studies. Ideal for oncology research into Hh-dependent cancers and resistance mechanisms. Ensure batch-to-batch consistency by sourcing from a verified supplier.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 308298-96-6
Cat. No. B2436188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide
CAS308298-96-6
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCCO
InChIInChI=1S/C18H19N3O2S/c22-11-3-10-19-17(23)14-8-6-13(7-9-14)12-24-18-20-15-4-1-2-5-16(15)21-18/h1-2,4-9,22H,3,10-12H2,(H,19,23)(H,20,21)
InChIKeyTUGJKQQEOFJOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide (CAS 308298-96-6): A Benzimidazole-Thioether Benzamide for Hedgehog Pathway Research


4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide (CAS 308298-96-6) is a synthetic small molecule belonging to the S-substituted 2-mercaptobenzoimidazole class [1]. It features a benzimidazole core linked via a thioether bridge to a para-substituted benzamide bearing an N-(3-hydroxypropyl) side chain, with a molecular formula of C18H19N3O2S and molecular weight of 341.43 g/mol [2]. S-alkylated 2-mercaptobenzoimidazoles have been identified as a new compound class exhibiting Hedgehog signaling inhibition in the low micromolar range [3], positioning this scaffold as a research tool for studying Hh pathway-dependent cancers and resistance mechanisms.

Why Generic Benzimidazole or Benzamide Analogs Cannot Replace CAS 308298-96-6 in Hedgehog-Targeted Research


Within the S-substituted 2-mercaptobenzoimidazole class, Hedgehog inhibitory activity is exquisitely sensitive to the substitution pattern of the aryl/alkyl moiety attached to the thioether sulfur atom [1]. In the osteogenesis assay using C3H/10T1/2 cells, IC50 values for this class range from 1.76 µM (compound 10a, 2,6-dimethylphenoxy derivative) to >10 µM (inactive) depending solely on the substitution pattern [2]. Furthermore, exchanging the benzimidazole core for a methyl-benzothiazol-2-amine core (compounds 12a,b) caused complete loss of activity, and replacing the phenolic oxygen with a thiophenolic sulfur altered potency [3]. The hydroxypropyl-benzamide side chain of CAS 308298-96-6 introduces hydrogen-bonding capacity and conformational flexibility absent in simpler S-alkyl analogs, making generic substitution of the benzimidazole-thioether-benzamide architecture unreliable without empirical validation.

CAS 308298-96-6: Quantitative Differentiation Evidence Against Closest Structural Analogs


Hedgehog Pathway Inhibitory Potency in Murine Mesodermal Fibroblasts: Class-Level Activity Range for S-Substituted 2-Mercaptobenzoimidazoles

The most potent S-substituted 2-mercaptobenzoimidazole analog (compound 10a, 2,6-dimethylphenoxy derivative) inhibited Hedgehog signaling with an IC50 of 1.76 ± 0.07 µM in the C3H/10T1/2 osteogenesis assay, while the established clinical Hh inhibitor Vismodegib served as a benchmark with superior potency [1]. Within the same series, activity varied dramatically: compound 10b (3-methylphenoxy) showed IC50 = 2.08 ± 0.15 µM, while compound 10n was completely inactive (IC50 > 10 µM), demonstrating that specific substitution patterns are critical [2]. The benzamide-bearing analog (CAS 308298-96-6) incorporates an amide functionality and hydroxypropyl terminus—structural features not present in the 10a–10q series—which may confer distinct hydrogen-bonding interactions with the target. No direct IC50 data for CAS 308298-96-6 in this assay system has been published; the class-level activity range provides a benchmark for expected potency.

Hedgehog signaling C3H/10T1/2 osteogenesis assay

Shh-LIGHT 2 Gli-Luciferase Reporter Assay: Orthogonal Confirmation of Hedgehog Pathway Antagonism

In the Shh-LIGHT 2 Gli-dependent luciferase reporter assay, compound 10a confirmed Hh pathway inhibition with an IC50 of 3.16 ± 0.12 µM, while compound 11a (S-aryl-type C2-based analog) showed IC50 = 3.48 ± 0.12 µM and compound 11b gave IC50 = 3.55 ± 0.23 µM [1]. Compound 10k (IC50 = 7.29 ± 2.15 µM) was less potent, and compound 10q was inactive, further confirming that subtle structural modifications produce divergent activity [2]. Importantly, the Shh-LIGHT 2 assay measures inhibition at the transcriptional level (Gli-dependent luciferase), providing mechanistic information complementary to the osteogenesis differentiation assay. CAS 308298-96-6, as an S-alkylated 2-mercaptobenzoimidazole bearing a benzamide moiety, is predicted to fall within this activity range, but direct testing is required for confirmation.

Gli transcription Shh-LIGHT 2 orthogonal assay

Viability Counter-Screen: Selectivity of S-Substituted 2-Mercaptobenzoimidazoles for Hh Pathway vs. General Cytotoxicity

A key differentiation parameter within the S-substituted 2-mercaptobenzoimidazole class is the separation between Hh pathway inhibition and general cytotoxicity. In the Shh-LIGHT 2 viability counter-screen (Cell Titer Glo assay), compounds 10a, 10b, 10c, 10f, 10i, 10j, 10k, 11a, and 11b were all classified as inactive (VIA IC50 > 80% remaining viability at tested concentrations), indicating that Hh inhibition was not driven by non-specific cytotoxicity [1]. Compound 10d was the notable exception, showing VIA IC50 = 7.70 µM, which was comparable to its Shh-LIGHT 2 IC50 of 8.12 µM, suggesting cytotoxicity confounded its apparent Hh inhibition [2]. For CAS 308298-96-6, the presence of the hydroxypropyl-benzamide moiety is expected to influence both target engagement and cellular permeability; a similar viability counter-screen is recommended to confirm that any observed Hh inhibition is pathway-specific rather than a consequence of reduced cell health.

selectivity cell viability counter-screen

Structural Differentiation: Hydroxypropyl-Benzamide Side Chain vs. O-Aryl and S-Aryl Analogs

CAS 308298-96-6 is structurally distinct from the O-aryl-type (10a–10q) and S-aryl-type (11a–11c) 2-mercaptobenzoimidazoles reported by Gräßle et al. (2017). The compound features: (1) a benzamide para-substituent rather than a phenoxy or thiophenoxy group, introducing an amide hydrogen-bond donor/acceptor; (2) an N-(3-hydroxypropyl) chain that provides a terminal hydroxyl group for additional hydrogen bonding or solubility modification; and (3) a single methylene (-CH2-) thioether linker rather than the ethylene (-CH2CH2-) linker used in the 10a–10q series [1]. The original study explicitly noted that 'the elongation of the linker unit and the exchange of particular substitution patterns are tolerable with respect to the activity of the compound class,' suggesting that the benzamide architecture of CAS 308298-96-6 represents a viable diversification strategy [2]. These structural differences may translate to altered pharmacokinetic properties, target residence time, or selectivity against related GPCR targets, though direct comparative data are not yet available.

structure-activity relationship linker elongation benzamide pharmacophore

Resistance-Overcoming Potential: S-Substituted 2-Mercaptobenzoimidazoles as a Novel Chemotype Distinct from Smoothened Antagonists

The S-substituted 2-mercaptobenzoimidazole class was explicitly developed in response to 'the arising resistance of common drugs targeting the Hedgehog signaling pathway,' referring to clinical Smoothened (SMO) antagonists such as Vismodegib [1]. The authors noted that 'although all of the tested compounds were found to have lower activities in the osteogenesis assay in comparison to the established Hh inhibitor Vismodegib being currently in clinical use, they serve as beneficial starting points for novel modes of Hh inhibition to overcome resistance' [2]. This positions CAS 308298-96-6 within a chemotype that may engage the Hh pathway through a mechanism distinct from direct SMO antagonism, potentially circumventing SMO mutations that confer clinical resistance (e.g., SMO D473H). However, the specific molecular target(s) of S-substituted 2-mercaptobenzoimidazoles have not been identified, and target engagement data for CAS 308298-96-6 are not available.

drug resistance Vismodegib novel chemotype

Procurement-Ready Application Scenarios for 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide (CAS 308298-96-6)


Hedgehog Pathway Inhibitor Screening and SAR Expansion Libraries

Resistance Mechanism Studies in Vismodegib-Refractory Cancer Models

Computational Docking and Pharmacophore Modeling of Novel Hh Inhibitor Chemotypes

Quote Request

Request a Quote for 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.